2,5-Dimethoxy-N-methylphenethylamine
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Overview
Description
2,5-Dimethoxy-N-methylphenethylamine: is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system, often resulting in increased monoaminergic transmission . This compound is structurally similar to other psychoactive substances and has been studied for its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dimethoxy-N-methylphenethylamine typically involves a multi-step synthesis process. One common method includes the following steps :
Friedel-Crafts Reaction: 4-Dimethoxybenzene reacts with chloracetyl chloride to form alpha-chloro-2,5-dimethoxyacetophenone.
Amination: The alpha-chloro-2,5-dimethoxyacetophenone undergoes a reaction with methenamine to produce alpha-amino-2,5-dimethoxyacetophenone.
Reduction: The alpha-amino-2,5-dimethoxyacetophenone is then reduced to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and mild reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-N-methylphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different phenethylamine derivatives.
Substitution: Substitution reactions, particularly on the aromatic ring, can yield a variety of substituted phenethylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions typically use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry: 2,5-Dimethoxy-N-methylphenethylamine is used as a reference material in analytical chemistry for the development of detection methods in biological matrices .
Biology: In biological research, this compound is studied for its effects on neurotransmitter systems and its potential neurotoxicity .
Medicine: While not widely used in clinical settings, it has been investigated for its potential therapeutic effects and psychoactive properties .
Industry: The compound is also utilized in the synthesis of other phenethylamine derivatives, which may have various industrial applications .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-N-methylphenethylamine involves its interaction with monoaminergic systems in the brain. It primarily acts as a stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin . This leads to enhanced neurotransmission and the psychoactive effects associated with the compound .
Comparison with Similar Compounds
2C-D (2,5-Dimethoxy-4-methylphenethylamine): A psychedelic drug with similar structural features.
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its hallucinogenic properties.
4-Methyl-2,5-dimethoxyamphetamine (DOM): Another psychedelic phenethylamine with mood-altering effects.
Uniqueness: 2,5-Dimethoxy-N-methylphenethylamine is unique due to its specific substitution pattern and its resultant pharmacological profile. Unlike some of its analogs, it has been less studied, making it a compound of interest for further research .
Properties
CAS No. |
3489-95-0 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-8-10(13-2)4-5-11(9)14-3/h4-5,8,12H,6-7H2,1-3H3 |
InChI Key |
PIGIFXLLTQEIPK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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